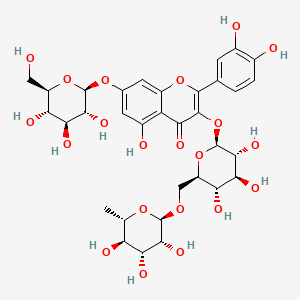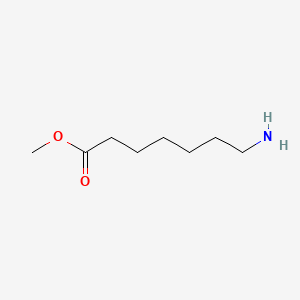
2-Butanone-4,4,4-d3
Vue d'ensemble
Description
“2-Butanone-4,4,4-d3” is also known as "Methyl-d3 ethyl ketone" . The molecular formula is CD3CH2COCH3 .
Physical And Chemical Properties Analysis
“this compound” has a refractive index of n20/D 1.379 (lit.), a boiling point of 80 °C (lit.), a melting point of -87 °C (lit.), and a density of 0.838 g/mL at 25 °C . It has a mass shift of M+3 .
Applications De Recherche Scientifique
Biotechnological Production of Butanol
Butanol, a compound structurally related to 2-Butanone-4,4,4-d3, is recognized for its potential as a fuel or fuel additive, due to its chemical properties that make it a suitable intermediate in chemical synthesis and solvent for various industrial applications. The biotechnological production of butanol, specifically through the fermentative process by clostridia, showcases the potential of utilizing renewable resources for the sustainable production of important industrial chemicals. This process, revitalized by advances in biotechnology, underscores the importance of metabolic engineering and system biology in enhancing the fermentative production routes (Lee et al., 2008).
Green Chemical Synthesis
The dehydration of bio-based 2,3-butanediol to butanone represents a green chemical approach to producing butanone, an essential industrial solvent. The use of HZSM-5 zeolites modified with boric acid for this process highlights the shift towards more sustainable and environmentally friendly chemical production methods, aligning with the increasing demand for green chemistry solutions in industrial applications (Zhang et al., 2012).
Molecular Dynamics Simulation in Supercritical CO2
The molecular dynamics (MD) simulation of diffusion coefficients and structural properties of ketones, including butanone, in supercritical CO2 provides valuable insights into the behavior of these compounds under extreme conditions. This research contributes to understanding how molecular structure affects diffusion in supercritical fluids, offering implications for their use in various industrial processes, such as extractions and reactions in supercritical CO2 environments (Vaz et al., 2016).
Metabolic Engineering for 2-Butanone Production
The metabolic engineering of Klebsiella pneumoniae for direct production of 2-butanone from glucose demonstrates the potential of microbial systems to produce valuable industrial chemicals from renewable resources. This study not only presents a viable biological route for 2-butanone production but also emphasizes the role of genetic modifications in optimizing microbial pathways for the efficient conversion of substrates to desired products (Chen et al., 2015).
Spectroscopic Investigations for Chemical Analysis
Spectroscopic methods, including FT-IR and FT-Raman, have been applied to study the molecular structure and interactions of various compounds, including derivatives of butanone. These techniques provide detailed information on the vibrational modes, enabling a deeper understanding of the chemical and physical properties of molecules. Such investigations are crucial for the design of new materials and the exploration of molecular interactions in various chemical contexts (Vanasundari et al., 2017).
Safety and Hazards
“2-Butanone-4,4,4-d3” is classified as a highly flammable liquid and vapor. It may cause serious eye irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing fumes, mist, or spray, keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources, and using only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .
Mécanisme D'action
Target of Action
The primary target of 2-Butanone-4,4,4-d3 is the central nervous system . The compound interacts with various receptors and enzymes in the nervous system, influencing its function.
Mode of Action
It is known that the compound can interact with its targets in the central nervous system, leading to changes in neural activity .
Biochemical Pathways
Given its impact on the central nervous system, it is likely that it influences neurotransmitter synthesis, release, or reuptake, thereby affecting neural signaling .
Pharmacokinetics
Its physical properties such as its boiling point of 80°c and density of 0.838 g/mL at 25°C suggest that it is likely to be absorbed and distributed throughout the body fairly rapidly.
Result of Action
Given its impact on the central nervous system, it is likely to influence neural activity and potentially behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect the compound’s stability and its interactions with its targets . Furthermore, the presence of other substances in the environment can influence the compound’s efficacy through competitive or non-competitive inhibition .
Propriétés
IUPAC Name |
4,4,4-trideuteriobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480154 | |
| Record name | 2-Butanone-4,4,4-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-26-7 | |
| Record name | 2-Butanone-4,4,4-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone-4,4,4-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)











![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

